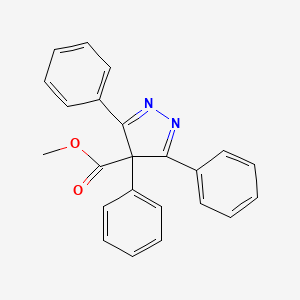
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Common reagents used in the synthesis include hydrazine derivatives and ethyl acetoacetate, often under acidic conditions . The reaction conditions may vary, but they generally involve heating the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-4H-pyrazole-4-carboxylate: Similar structure but lacks the additional phenyl group at the 4-position.
Methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate: Contains a bromophenoxy group, which alters its chemical properties.
Uniqueness
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is unique due to its three phenyl groups attached to the pyrazole ring, which can influence its reactivity and biological activity . This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in research and industry .
Biological Activity
Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by three phenyl groups attached to a pyrazole ring and a carboxylate functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
- Molecular Formula : C24H22N2O2
- Molecular Weight : 354.40 g/mol
Anticancer Activity
This compound has shown promising anticancer properties in various studies. Its derivatives have been evaluated for cytotoxicity against several cancer cell lines.
Key Findings:
- Cytotoxicity : Some derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 µM for HCT116 cells .
- Mechanism of Action : The compound appears to interfere with cellular signaling pathways and induce apoptosis in cancer cells. It has been noted for its ability to inhibit key kinases involved in cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been documented.
Research Insights:
- Cyclooxygenase Inhibition : Compounds derived from this pyrazole have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, some derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for its antimicrobial effects.
Findings:
- Broad-Spectrum Activity : The compound has displayed activity against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger). Testing against these organisms showed promising results with significant inhibition rates .
Summary of Biological Activities
Case Studies
- Cytotoxicity Study on MCF-7 Cells : A study evaluated the effect of various derivatives of this compound on MCF-7 cells and found that certain compounds had IC50 values lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .
- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties where derivatives were tested for their ability to inhibit COX enzymes in vitro. Results indicated that some compounds exhibited potent anti-inflammatory activity comparable to established COX inhibitors .
Properties
CAS No. |
53870-17-0 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 3,4,5-triphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C23H18N2O2/c1-27-22(26)23(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)24-25-21(23)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
IHZWDIZHTRZXFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















